(3Z)-5-ethoxy-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-Ethoxy-3-[(5Z)-3-[(4-Methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-2-one: is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes an indole core, a thiazolidinone ring, and various functional groups such as ethoxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-3-[(5Z)-3-[(4-Methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Thiazolidinone Ring: The thiazolidinone ring can be introduced by reacting the indole derivative with a thioamide and an α-halo ketone under basic conditions.
Functional Group Modifications: The ethoxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a therapeutic agent.
Medicine
The compound’s structural features suggest potential applications in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings, as well as in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-3-[(5Z)-3-[(4-Methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects can be attributed to its ability to modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethoxy-3-[(5Z)-3-[(4-Hydroxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-2-one
- 5-Ethoxy-3-[(5Z)-3-[(4-Methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-2-one
Uniqueness
The uniqueness of 5-Ethoxy-3-[(5Z)-3-[(4-Methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-2-one lies in its specific combination of functional groups and structural features. The presence of both ethoxy and methoxy groups, along with the thiazolidinone ring and indole core, contributes to its distinct chemical properties and potential applications. This combination of features may result in unique biological activities and reactivity patterns compared to similar compounds.
Properties
Molecular Formula |
C21H18N2O4S2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
5-ethoxy-3-[4-hydroxy-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C21H18N2O4S2/c1-3-27-14-8-9-16-15(10-14)17(19(24)22-16)18-20(25)23(21(28)29-18)11-12-4-6-13(26-2)7-5-12/h4-10,25H,3,11H2,1-2H3 |
InChI Key |
QADBFVYSKVDBOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)CC4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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